Salvinorin A Propionate
Salvinorin A Propionate
Salvinorin A propionate is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM. It inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR. It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors. In mice, salvinorin A propionate (13 µg, i.c.v.) reduces nociceptive responses in a radiant heat tail-flick assay, though not as potently as salvinorin A (Item No. 11487).
Brand Name:
Vulcanchem
CAS No.:
689295-71-4
VCID:
VC0163338
InChI:
InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1
SMILES:
CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
Molecular Formula:
C24H30O8
Molecular Weight:
446.5 g/mol
Salvinorin A Propionate
CAS No.: 689295-71-4
Reference Standards
VCID: VC0163338
Molecular Formula: C24H30O8
Molecular Weight: 446.5 g/mol
CAS No. | 689295-71-4 |
---|---|
Product Name | Salvinorin A Propionate |
Molecular Formula | C24H30O8 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
Standard InChI | InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 |
Standard InChIKey | UPFVFWZGNRKYFG-ZWLNRFIDSA-N |
Isomeric SMILES | CCC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
SMILES | CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES | CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Description | Salvinorin A propionate is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM. It inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR. It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors. In mice, salvinorin A propionate (13 µg, i.c.v.) reduces nociceptive responses in a radiant heat tail-flick assay, though not as potently as salvinorin A (Item No. 11487). |
Synonyms | Salvinorinyl-2-propionate |
Reference | 1.Ansonoff, M.A.,Zhang, J.,Czyzk, T., et al. Antinociceptive and hypothermic effects of salvinorin A are abolished in a novel strain of κ-opioid receptor-1 knockout mice. J. Pharmacol. Exp. Ther. 318(2), 318(312) (2006). |
PubChem Compound | 644177 |
Last Modified | Nov 11 2021 |
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